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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

An In-Depth Technical Guide to 3-(dimethylamino)-4-methylphenol

This guide provides a comprehensive overview of 3-(dimethylamino)-4-methylphenol, a
substituted aminophenol of interest to researchers, scientists, and professionals in drug
development. The document covers its chemical identity, physicochemical properties, a
plausible synthetic route, and potential biological activities, with a focus on data presentation
and experimental methodology.

IUPAC Name and Synonyms

The compound with the chemical structure 3-(dimethylamino)-4-methylphenol is
systematically named 3-(dimethylamino)-4-methylphenol according to IUPAC nomenclature.
[1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Type Value
IUPAC Name 3-(dimethylamino)-4-methylphenol
CAS Number 119-31-3

Phenol, 3-(dimethylamino)-4-methyl-; p-Cresol,

3-(dimethylamino)-; 2-Dimethylamino-4-
Synonyms . .

hydroxytoluene; 3-(Dimethylamino)-p-cresol;

NSC 7199
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Physicochemical and Computed Properties

3-(dimethylamino)-4-methylphenol is described as a red liquid with a phenolic odor.[1] It is

moderately soluble in water.[1] A summary of its key physicochemical and computed properties

is presented in the table below.

Property Value Source
Molecular Formula CoH13NO PubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]

Physical Description

Red liquid with a phenolic odor

CAMEO Chemicals[2]

Water Solubility

Moderately soluble

CAMEO Chemicals[2]

XLogP3-AA (Computed) 2.1 PubChem[1]
Hydrogen Bond Donor Count

1 PubChem[1]
(Computed)
Hydrogen Bond Acceptor

2 PubChem[1]
Count (Computed)
Rotatable Bond Count

1 PubChem[1]
(Computed)
Topological Polar Surface Area

23.5 A2 PubChem[1]

(Computed)

Reactivity Profile: As a phenol, this compound behaves as a weak organic acid.[1][2] It is

incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.

[1][2] Reactions with these materials can generate flammable hydrogen gas.[2] Heat is

generated by the acid-base reaction between phenols and bases, which may initiate

polymerization.[2]

Synthesis of 3-(dimethylamino)-4-methylphenol

A plausible and efficient method for the synthesis of 3-(dimethylamino)-4-methylphenol is the

Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a
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carbon atom, in this case, the ortho position of the phenolic hydroxyl group of p-cresol, with

formaldehyde and a secondary amine, dimethylamine.

Proposed Experimental Protocol: Mannich Reaction

This protocol is a representative procedure based on established methods for the Mannich

reaction of phenols.

Materials:

p-Cresol (4-methylphenol)

Aqueous dimethylamine (25-40% solution)

Aqueous formaldehyde (35-40% solution) or paraformaldehyde

Methanol or Ethanol (as solvent)

Hydrochloric acid (for pH adjustment and product isolation)

Sodium hydroxide (for neutralization)

Ethyl acetate or other suitable organic solvent (for extraction)

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-
cresol in methanol.

Cool the solution in an ice bath to 10-15°C.

To the stirred solution, add aqueous dimethylamine.

Slowly add aqueous formaldehyde dropwise to the mixture over a period of 15-30 minutes,
ensuring the temperature remains below 20°C.

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
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Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4
hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and concentrate it
under reduced pressure to remove the methanol.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-
soluble starting materials.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

The final product can be purified by vacuum distillation or column chromatography on silica
gel.
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A workflow diagram for the synthesis of 3-(dimethylamino)-4-methylphenol via the Mannich
reaction.

Potential Biological Activity and Mechanism of
Action

While specific biological data for 3-(dimethylamino)-4-methylphenol is limited in publicly
accessible literature, the broader class of aminophenols has been studied for its antioxidant
and, paradoxically, pro-oxidant properties.

Antioxidant Activity

The antioxidant capacity of aminophenols is generally attributed to the presence of both a
hydroxyl (-OH) and an amino (-NHz) group on the aromatic ring.[3] These functional groups can
donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain
reactions.[3] The position of the amino group relative to the hydroxyl group is crucial; ortho- and
para-aminophenols typically exhibit potent radical scavenging activity, whereas meta-
aminophenols are significantly less active.[3][4] In 3-(dimethylamino)-4-methylphenol, the
dimethylamino group is meta to the hydroxyl group, which may suggest a lower intrinsic radical
scavenging activity compared to ortho or para isomers. However, the presence of the electron-
donating methyl and dimethylamino groups could influence the redox potential of the phenolic
hydroxyl group.

Pro-oxidant Activity

Certain aminophenols, particularly ortho- and para-isomers, can exhibit pro-oxidant activity,
especially in the presence of transition metal ions like copper.[4][5] They can reduce metal ions
(e.g., Cu?* to Cut), which then patrticipate in Fenton-like reactions to generate reactive oxygen
species (ROS).[4][5] This dual antioxidant/pro-oxidant character is a key area of investigation
for potential therapeutic applications, such as in cancer therapy where ROS generation can
induce apoptosis in cancer cells.
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A diagram illustrating the dual antioxidant and pro-oxidant mechanisms of aminophenols.

Applications in Research and Drug Development

Given its structure, 3-(dimethylamino)-4-methylphenol can be a valuable building block in
medicinal chemistry and materials science.

e Antioxidant Research: It can be used as a model compound to study the structure-activity
relationships of meta-aminophenol derivatives as antioxidants.

» Drug Discovery Scaffold: The phenolic hydroxyl and tertiary amine functionalities offer
reactive sites for further chemical modification, making it a potential scaffold for the synthesis
of more complex molecules with potential therapeutic activities.

o Precursor for Novel Compounds: Its structure is related to compounds that have shown
biological activity, suggesting it could be a precursor for the development of novel anticancer
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or anti-inflammatory agents.

Safety and Handling

As with other phenolic and amino compounds, 3-(dimethylamino)-4-methylphenol should be
handled with appropriate safety precautions.

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

o Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a well-
ventilated area.

o Storage: Store in a cool, dry place in a tightly sealed container. The National Toxicology
Program suggests storing this material in a refrigerator.[1]

In case of exposure, it is crucial to seek immediate medical attention. For eye contact, flush
with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move
the person into fresh air.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Dimethylamino-4-methylphenol | CO9H13NO | CID 8389 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA
[cameochemicals.noaa.gov]

3. benchchem.com [benchchem.com]

4. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive
oxygen species - PubMed [pubmed.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b091108?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/8389
https://www.benchchem.com/product/b091108?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/8389
https://pubchem.ncbi.nlm.nih.gov/compound/8389
https://cameochemicals.noaa.gov/chemical/20228
https://cameochemicals.noaa.gov/chemical/20228
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Structure_Activity_Relationship_of_2_Aminophenol_Derivatives_as_Antioxidants.pdf
https://pubmed.ncbi.nlm.nih.gov/35157172/
https://pubmed.ncbi.nlm.nih.gov/35157172/
https://www.researchgate.net/publication/358600550_Prooxidant_activity_of_aminophenol_compounds_copper-dependent_generation_of_reactive_oxygen_species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [ITUPAC name and synonyms for 3-(dimethylamino)-4-
methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091108#iupac-name-and-synonyms-for-3-
dimethylamino-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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